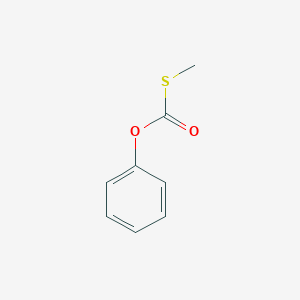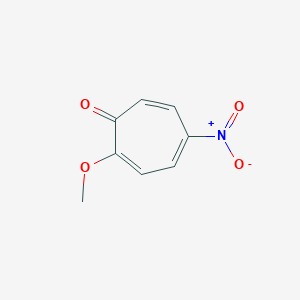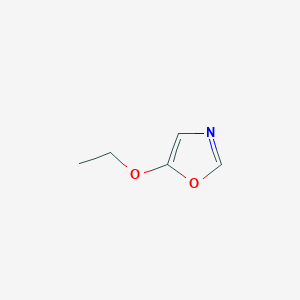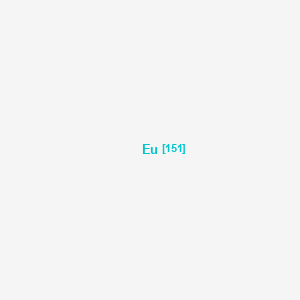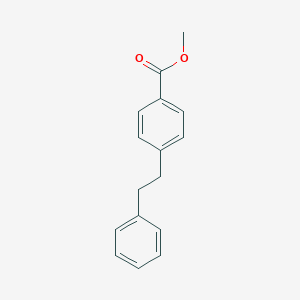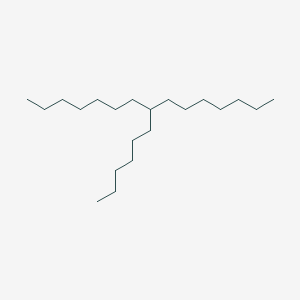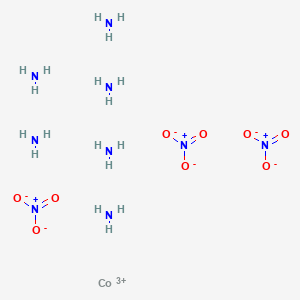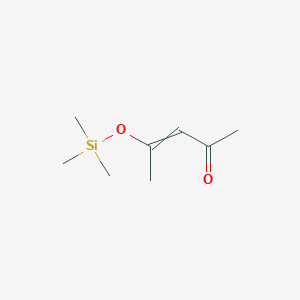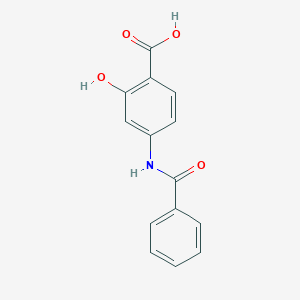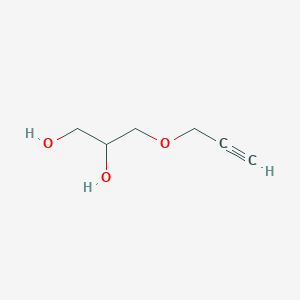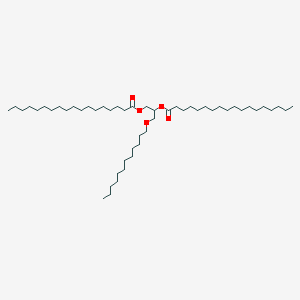
1-Dodecyl-2,3-distearoylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-2,3-distearoylglycerol (DOSG) is a synthetic lipid molecule that has gained attention in the scientific community due to its unique properties. DOSG is a glycerolipid composed of two stearic acid molecules and one dodecyl alcohol molecule. It has been found to have potential applications in various fields such as drug delivery, nanotechnology, and biomedicine.
Mecanismo De Acción
The mechanism of action of 1-Dodecyl-2,3-distearoylglycerol is not fully understood. However, it is believed that 1-Dodecyl-2,3-distearoylglycerol interacts with cell membranes and alters their properties. 1-Dodecyl-2,3-distearoylglycerol has been shown to increase membrane fluidity and permeability, which may enhance drug delivery and improve the efficacy of anti-inflammatory and anti-tumor agents.
Efectos Bioquímicos Y Fisiológicos
1-Dodecyl-2,3-distearoylglycerol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. 1-Dodecyl-2,3-distearoylglycerol has also been found to increase the activity of antioxidant enzymes and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Dodecyl-2,3-distearoylglycerol has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also biocompatible and has low toxicity. However, 1-Dodecyl-2,3-distearoylglycerol has some limitations. It is relatively expensive compared to other surfactants, and its use may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 1-Dodecyl-2,3-distearoylglycerol. One area of interest is the development of 1-Dodecyl-2,3-distearoylglycerol-based drug delivery systems for the treatment of various diseases. Another area of research is the use of 1-Dodecyl-2,3-distearoylglycerol as a surfactant in the synthesis of nanoparticles for biomedical applications. Additionally, further studies are needed to elucidate the mechanism of action of 1-Dodecyl-2,3-distearoylglycerol and its potential applications in biomedicine.
Conclusion:
In summary, 1-Dodecyl-2,3-distearoylglycerol is a synthetic lipid molecule that has potential applications in various fields of scientific research. Its unique properties make it a promising candidate for drug delivery, nanotechnology, and biomedicine. Further research is needed to fully understand the mechanism of action of 1-Dodecyl-2,3-distearoylglycerol and its potential applications in these fields.
Métodos De Síntesis
1-Dodecyl-2,3-distearoylglycerol can be synthesized through a two-step process. In the first step, stearic acid is reacted with dodecyl alcohol to form 1-dodecyl-2,3-distearyl glycerol. In the second step, this intermediate is hydrogenated to produce 1-Dodecyl-2,3-distearoylglycerol. The synthesis of 1-Dodecyl-2,3-distearoylglycerol is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
1-Dodecyl-2,3-distearoylglycerol has potential applications in various fields of scientific research. In drug delivery, 1-Dodecyl-2,3-distearoylglycerol can be used as a carrier for hydrophobic drugs due to its amphiphilic nature. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs. 1-Dodecyl-2,3-distearoylglycerol can also be used as a surfactant in nanotechnology to stabilize nanoparticles and improve their dispersibility. In biomedicine, 1-Dodecyl-2,3-distearoylglycerol has been found to have anti-inflammatory and anti-tumor properties.
Propiedades
Número CAS |
10322-32-4 |
|---|---|
Nombre del producto |
1-Dodecyl-2,3-distearoylglycerol |
Fórmula molecular |
C51H100O5 |
Peso molecular |
793.3 g/mol |
Nombre IUPAC |
(3-dodecoxy-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-24-26-28-30-32-35-38-41-44-50(52)55-48-49(47-54-46-43-40-37-34-21-18-15-12-9-6-3)56-51(53)45-42-39-36-33-31-29-27-25-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3 |
Clave InChI |
PTFPZKGPJIEOSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Sinónimos |
Bisstearic acid 1-[(dodecyloxy)methyl]ethylene ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






